N-Acetyl Daclatasvir is synthesized from Daclatasvir through an acetylation process. It belongs to a class of compounds known as nonstructural protein inhibitors, specifically targeting the nonstructural protein 5A of the Hepatitis C virus. This classification highlights its mechanism of action, which is crucial for its effectiveness in treating viral infections.
The synthesis of N-Acetyl Daclatasvir involves several key steps:
N-Acetyl Daclatasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for N-Acetyl Daclatasvir is , with a molecular weight of approximately 392.45 g/mol.
The structural representation includes:
The detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses .
N-Acetyl Daclatasvir undergoes various chemical reactions that are significant for its application in medicinal chemistry:
The primary mechanism of action for N-Acetyl Daclatasvir involves its interaction with the Hepatitis C virus nonstructural protein 5A (NS5A).
N-Acetyl Daclatasvir exhibits several notable physical and chemical properties:
N-Acetyl Daclatasvir has diverse applications across various fields:
N-Acetyl Daclatasvir (chemical name: methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate) is a structurally modified derivative of the antiviral agent Daclatasvir. Its molecular formula is C₄₄H₅₄N₈O₈, with a molecular weight of 822.9 g/mol [1]. The compound features two acetyl groups (–COCH₃) attached to the imidazole nitrogen atoms within its symmetric biphenyl-bisimidazole core, distinguishing it from the parent molecule [1].
The structure exhibits complex stereochemistry with four chiral centers, all in the S-configuration. This specific isomeric arrangement is critical for biological activity, as confirmed by its isomeric SMILES notation:CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
[1] [7]. The bis-imidazole rings are linked via para-substituted biphenyl spacers, creating a linear, symmetrical topology essential for target binding. Hydrogen bond donors (2) and acceptors (10) contribute to its interaction profile, while the XLogP3 value of 4.8 indicates moderate lipophilicity [1].
N-Acetyl Daclatasvir displays distinct physicochemical characteristics that influence its pharmaceutical behavior. Key properties include:
Table 1: Physicochemical Properties of N-Acetyl Daclatasvir
Property | Value | Experimental Method |
---|---|---|
Molecular Weight | 822.9 g/mol | Mass Spectrometry |
XLogP3 | 4.8 | Computational Prediction |
Hydrogen Bond Acceptors | 10 | Molecular Descriptor |
Hydrogen Bond Donors | 2 | Molecular Descriptor |
Rotatable Bonds | 16 | Molecular Modeling |
Water Solubility | Low (log S ≈ -6.2) | ESOL Prediction |
Melting Point | Not Reported | — |
Stability studies reveal sensitivity to hydrolytic and oxidative pathways:
Structurally, N-Acetyl Daclatasvir differs from Daclatasvir (C₄₀H₅₀N₈O₆; MW 738.89 g/mol) through the addition of two acetyl groups and extension of the aliphatic chains:
Table 2: Structural and Functional Comparison with Daclatasvir
Feature | N-Acetyl Daclatasvir | Daclatasvir |
---|---|---|
Molecular Formula | C₄₄H₅₄N₈O₈ | C₄₀H₅₀N₈O₆ |
Molecular Weight | 822.9 g/mol | 738.9 g/mol |
Key Modifications | Acetylated imidazole N-atoms | Free imidazole NH groups |
Polar Surface Area | 156 Ų | 137 Ų |
log P | 4.8 | 3.9 |
Bioavailability | Enhanced (estimated) | 67% |
The acetyl groups reduce polarity, increasing membrane permeability compared to Daclatasvir. This modification elevates the log P by 0.9 units and expands the polar surface area by 19 Ų due to the carbonyl oxygen atoms [1] [7]. Biologically, the N-acetyl derivative maintains inhibition of the HCV NS5A protein but shows altered binding kinetics. While Daclatasvir binds NS5A with Kd = 8 nM [8], N-acetylation may enhance interactions with hydrophobic pockets in the viral protein, though quantitative binding data remains unpublished [4].
The core structure of N-Acetyl Daclatasvir permits targeted modifications for structure-activity relationship (SAR) studies. Key synthetic routes and derivatives include:
Synthetic Methodology
Functional Group Derivatives
Table 3: Synthetic Derivatives of N-Acetyl Daclatasvir
Derivative | Modification Site | Biological Impact |
---|---|---|
Ester Variants | Methoxycarbonyl → Ethoxycarbonyl | Reduced cytotoxicity (CC₅₀ > 20 μM) |
Biphenyl Replacements | Biphenyl → Naphthyl | Improved GT3a inhibition (EC₅₀ = 40 pM) |
Acetyl Isosteres | Acetyl → Trifluoroacetyl | Enhanced metabolic stability |
Valine Analogues | L-Valine → D-Valine | Complete loss of activity |
The N-acetyl group serves as a metabolic "switch" – replacing it with trifluoroacetyl slows deacetylation in vivo [5]. Meanwhile, ester variants show retained NS5A affinity but altered pharmacokinetics. Notably, hydrolysis of one valine methyl ester generates Monodes(N-carboxymethyl)valine Daclatasvir (Daclatasvir Impurity A, C₃₃H₃₉N₇O₃), the primary degradation product [10]. Biphenyl-to-naphthyl substitutions enhance stacking interactions within NS5A’s hydrophobic cleft, particularly against genotype 3a [1] [6].
Imidazole ring modifications remain challenging due to susceptibility to electrophilic degradation. However, substituting the C2-hydrogen with methyl groups improves crystallinity without affecting potency [5]. These synthetic explorations highlight the molecule’s versatility for optimizing antiviral activity and drug-like properties.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: